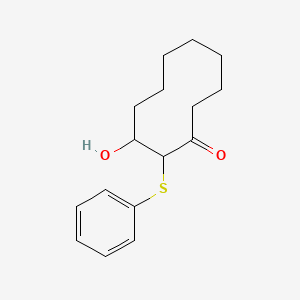
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound characterized by its xanthene core structure, substituted with a 2,4-dichlorophenyl group and three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl acetic acid and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorophenyl acetic acid and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This forms the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in various chemical assays.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals in biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Agents: Its fluorescent properties make it suitable for use in diagnostic imaging.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
Material Science: It can be incorporated into materials to enhance their optical properties.
作用机制
The mechanism by which 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.
Eosin: A brominated xanthene dye used in histology.
Uniqueness
Substitution Pattern: The presence of the 2,4-dichlorophenyl group and three hydroxyl groups distinguishes it from other xanthene derivatives.
Chemical Reactivity:
This detailed overview provides a comprehensive understanding of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
属性
CAS 编号 |
104472-61-9 |
|---|---|
分子式 |
C19H10Cl2O5 |
分子量 |
389.2 g/mol |
IUPAC 名称 |
9-(2,4-dichlorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Cl2O5/c20-8-1-2-9(12(21)3-8)19-10-4-13(22)15(24)6-17(10)26-18-7-16(25)14(23)5-11(18)19/h1-7,22-24H |
InChI 键 |
MWDJRBHIYJXBMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





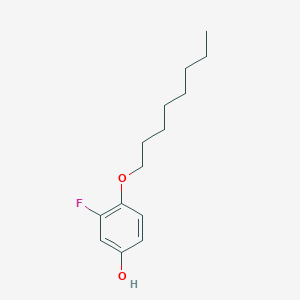
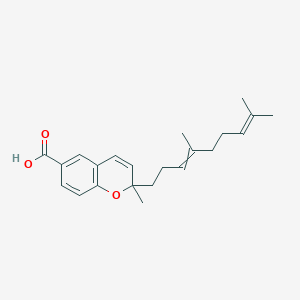
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
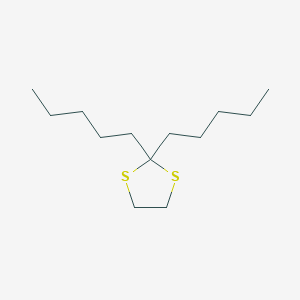
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)

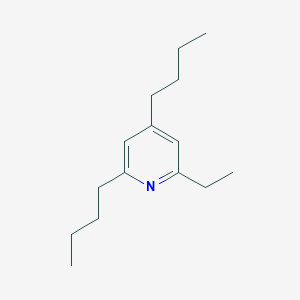
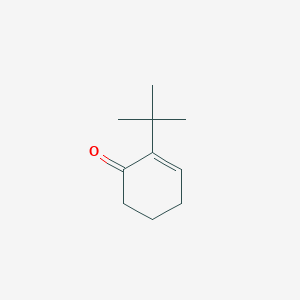
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
